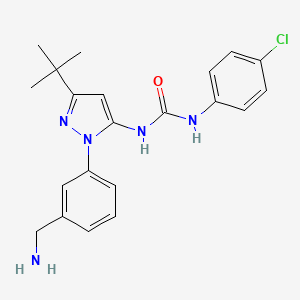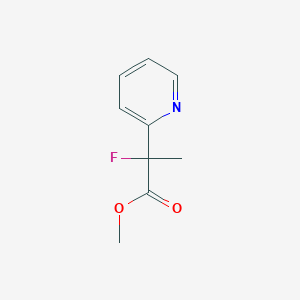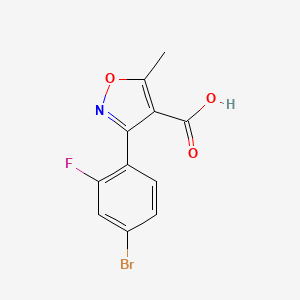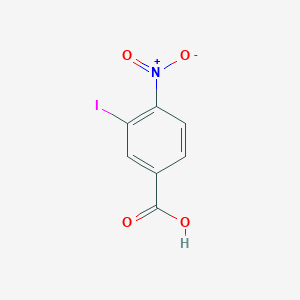
1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea
描述
1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound suggests potential biological activity and utility in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the aminomethyl group: This step involves the reaction of the pyrazole derivative with formaldehyde and ammonia or a primary amine.
Coupling with 4-chlorophenyl isocyanate: The final step involves the reaction of the aminomethyl-pyrazole derivative with 4-chlorophenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
- **1-(3-(Aminomethyl)phenyl)-3-tert-butyl-1H-pyrazol-5-yl)-3-phenylurea
- **1-(1-(3-(Aminomethyl)phenyl)-3-tert-butyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)urea
Comparison
Compared to similar compounds, 1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea may exhibit unique properties due to the presence of the 4-chlorophenyl group
属性
分子式 |
C21H24ClN5O |
|---|---|
分子量 |
397.9 g/mol |
IUPAC 名称 |
1-[2-[3-(aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C21H24ClN5O/c1-21(2,3)18-12-19(25-20(28)24-16-9-7-15(22)8-10-16)27(26-18)17-6-4-5-14(11-17)13-23/h4-12H,13,23H2,1-3H3,(H2,24,25,28) |
InChI 键 |
YVJYVQTWMJXCMV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC(=C3)CN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol](/img/structure/B8697853.png)











![13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-4-carboxylic acid](/img/structure/B8697929.png)

